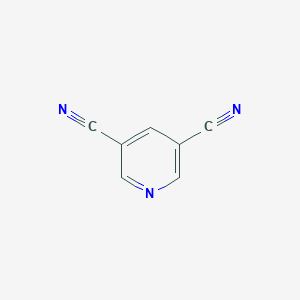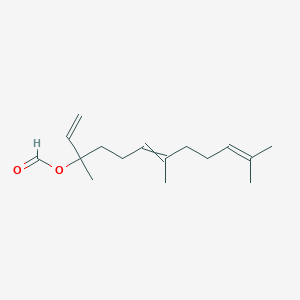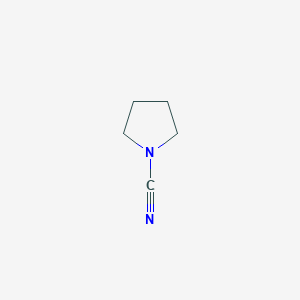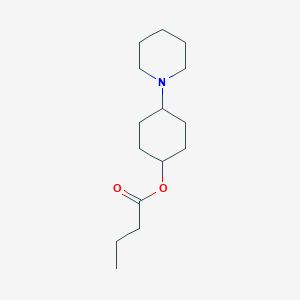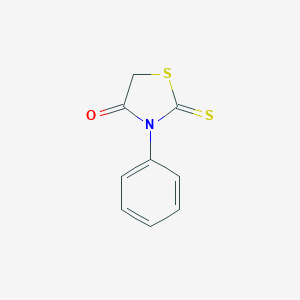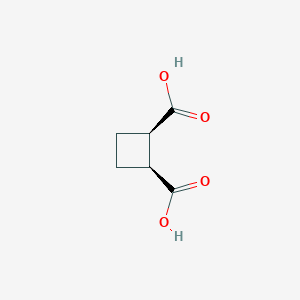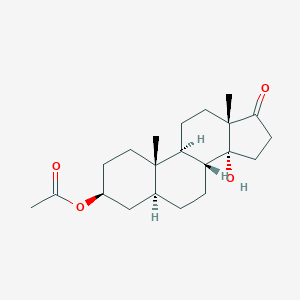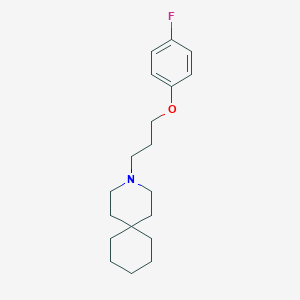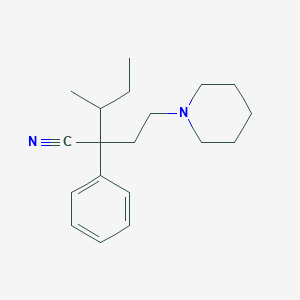
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile, commonly known as PV-8, is a synthetic cathinone that has been gaining popularity among researchers due to its unique properties. PV-8 belongs to the class of synthetic cathinones, which are psychoactive substances that mimic the effects of natural stimulants such as cathinone and amphetamine. PV-8 is known for its potent stimulant effects and has been the subject of numerous scientific studies.
Mécanisme D'action
PV-8 acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to the stimulant effects of PV-8, including increased energy, alertness, and euphoria.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of PV-8 include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and norepinephrine, which are responsible for the stimulant effects of the drug. Long-term use of PV-8 can lead to addiction and other adverse effects on the brain and body.
Avantages Et Limitations Des Expériences En Laboratoire
PV-8 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-documented, making it a reliable substance for research. However, the use of PV-8 in laboratory experiments is limited by its potential for abuse and addiction, as well as its adverse effects on the brain and body.
Orientations Futures
There are several possible future directions for research on PV-8. One area of interest is the development of new painkillers based on the analgesic properties of PV-8. Another area of interest is the study of the potential use of PV-8 in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the long-term effects of PV-8 on the brain and body, as well as its potential for abuse and addiction.
In conclusion, PV-8 is a synthetic cathinone that has been the subject of numerous scientific studies. It possesses potent stimulant effects and has been studied for its potential use in the field of medicine. PV-8 acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in neurotransmitter levels in the brain. While PV-8 has several advantages for use in laboratory experiments, its potential for abuse and addiction, as well as its adverse effects on the brain and body, limit its use. Future research on PV-8 should focus on the development of new painkillers, the treatment of psychiatric disorders, and the long-term effects of the drug on the brain and body.
Méthodes De Synthèse
PV-8 can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method used for the synthesis of PV-8 involves the Mannich reaction, which involves the reaction of 3-methylvaleraldehyde, piperidine, and phenethylamine in the presence of a strong acid catalyst.
Applications De Recherche Scientifique
PV-8 has been extensively studied for its potential use in the field of medicine. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. PV-8 has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
Numéro CAS |
1228-02-0 |
|---|---|
Nom du produit |
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile |
Formule moléculaire |
C19H28N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-2-(2-piperidin-1-ylethyl)pentanenitrile |
InChI |
InChI=1S/C19H28N2/c1-3-17(2)19(16-20,18-10-6-4-7-11-18)12-15-21-13-8-5-9-14-21/h4,6-7,10-11,17H,3,5,8-9,12-15H2,1-2H3 |
Clé InChI |
JHWFWJSHRYEDOF-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC=C2 |
SMILES canonique |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC=C2 |
Synonymes |
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



